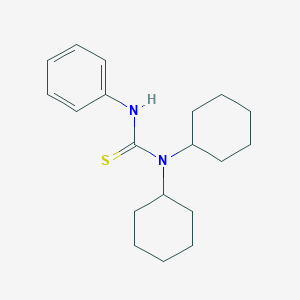
1,1-Dicyclohexyl-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dicyclohexyl-3-phenylthiourea, also known as DCP, is an organic compound with the chemical formula C19H26N2S. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. DCP is a thiourea derivative that has been widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 1,1-Dicyclohexyl-3-phenylthiourea is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting carbonic anhydrase, 1,1-Dicyclohexyl-3-phenylthiourea can affect the acid-base balance in the body and interfere with various physiological processes.
Biochemical and Physiological Effects:
1,1-Dicyclohexyl-3-phenylthiourea has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on carbonic anhydrase, 1,1-Dicyclohexyl-3-phenylthiourea has been found to have antitumor and antiviral activities. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1-Dicyclohexyl-3-phenylthiourea in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 1,1-Dicyclohexyl-3-phenylthiourea has a relatively low toxicity, making it safe to handle in the laboratory. However, one limitation of using 1,1-Dicyclohexyl-3-phenylthiourea is its insolubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1,1-Dicyclohexyl-3-phenylthiourea. One area of interest is the development of new drugs based on its antitumor and antiviral activities. Additionally, further studies are needed to fully understand the mechanism of action of 1,1-Dicyclohexyl-3-phenylthiourea and its effects on various physiological processes. Finally, research on the synthesis and properties of novel thiourea derivatives could lead to the development of new compounds with unique properties and applications.
Synthesemethoden
1,1-Dicyclohexyl-3-phenylthiourea can be synthesized by reacting cyclohexylamine and phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields 1,1-Dicyclohexyl-3-phenylthiourea as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1,1-Dicyclohexyl-3-phenylthiourea has been extensively studied for its biological and pharmacological properties. It has been used as a pharmacological tool to investigate the role of thiourea derivatives in various biochemical and physiological processes. 1,1-Dicyclohexyl-3-phenylthiourea has been shown to have a potent inhibitory effect on the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, 1,1-Dicyclohexyl-3-phenylthiourea has been found to have antitumor and antiviral activities, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
15093-49-9 |
|---|---|
Produktname |
1,1-Dicyclohexyl-3-phenylthiourea |
Molekularformel |
C19H28N2S |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1,1-dicyclohexyl-3-phenylthiourea |
InChI |
InChI=1S/C19H28N2S/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,20,22) |
InChI-Schlüssel |
IPHITDLLTSWTIN-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=NC3=CC=CC=C3)S |
SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)NC3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)NC3=CC=CC=C3 |
Andere CAS-Nummern |
15093-49-9 |
Synonyme |
N,N-Dicyclohexyl-N'-phenylthiourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



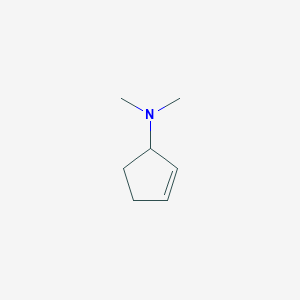
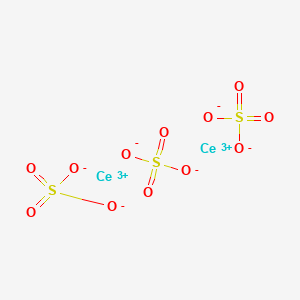
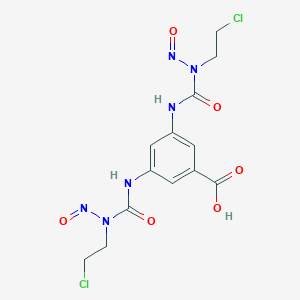
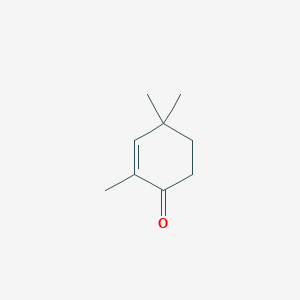
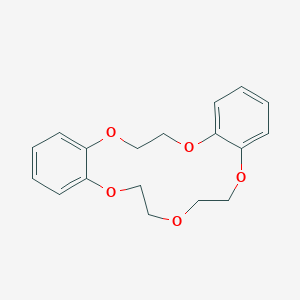
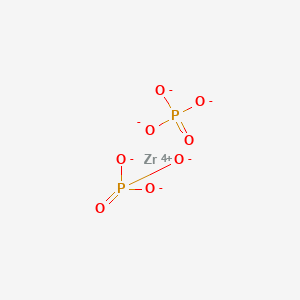
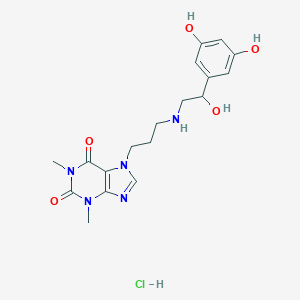
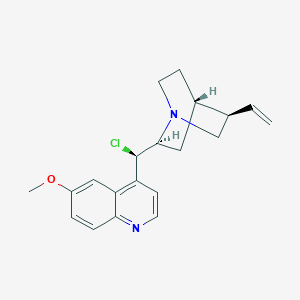
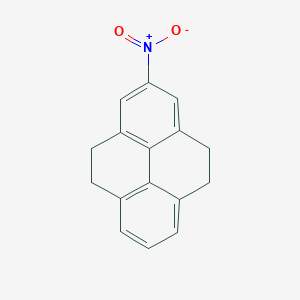
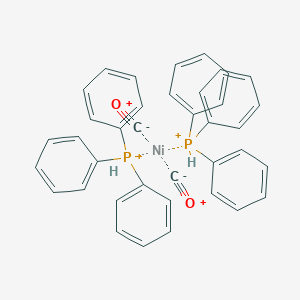
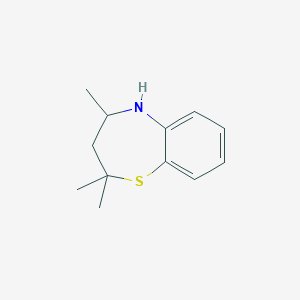
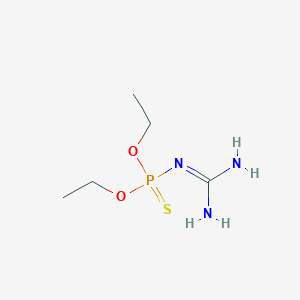
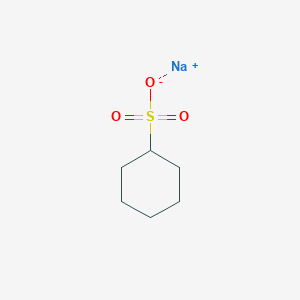
![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)